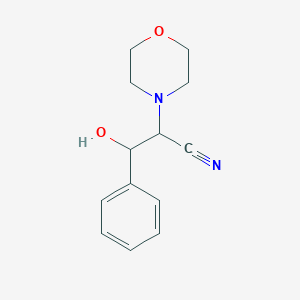![molecular formula C22H26N2OS2 B14005420 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol CAS No. 76383-18-1](/img/structure/B14005420.png)
2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol typically involves the following steps:
-
Formation of Benzothiazole Core: : The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. Common reaction conditions include the use of acidic catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) and heating .
-
Introduction of Octylsulfanyl Group: : The octylsulfanyl group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of the benzothiazole intermediate with an octylthiol in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) .
-
Formation of Iminomethyl Phenol: : The final step involves the condensation of the benzothiazole derivative with salicylaldehyde to form the iminomethyl phenol moiety. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
-
Oxidation: : The phenolic group in 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) .
-
Reduction: : The iminomethyl group can be reduced to form amine derivatives. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used .
-
Substitution: : The benzothiazole core can undergo electrophilic substitution reactions, particularly at the 2-position. Halogenation, nitration, and sulfonation are common substitution reactions .
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
科学研究应用
2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of materials with specific properties, such as corrosion inhibitors and dyes.
作用机制
The mechanism of action of 2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways, such as oxidative stress pathways, leading to cell death in microorganisms.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Similar structure but lacks the octylsulfanyl group.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Contains a nitro group instead of the octylsulfanyl group.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Contains a cyano group instead of the octylsulfanyl group.
Uniqueness
2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts specific properties such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other benzothiazole derivatives and valuable for various applications.
属性
CAS 编号 |
76383-18-1 |
|---|---|
分子式 |
C22H26N2OS2 |
分子量 |
398.6 g/mol |
IUPAC 名称 |
2-[(2-octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol |
InChI |
InChI=1S/C22H26N2OS2/c1-2-3-4-5-6-9-14-26-22-24-19-13-12-18(15-21(19)27-22)23-16-17-10-7-8-11-20(17)25/h7-8,10-13,15-16,25H,2-6,9,14H2,1H3 |
InChI 键 |
HBBKXEBKTZSHIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=NC2=C(S1)C=C(C=C2)N=CC3=CC=CC=C3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


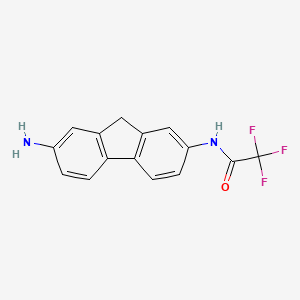

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)
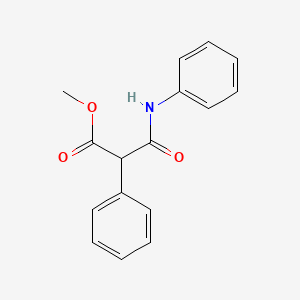
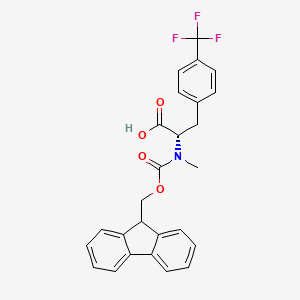

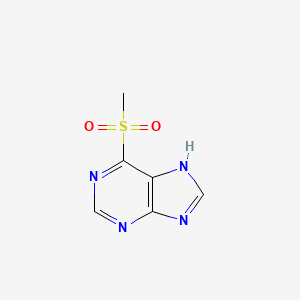
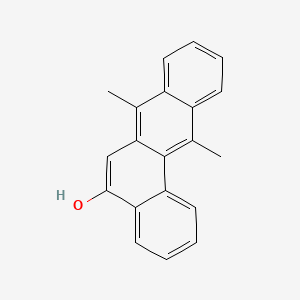
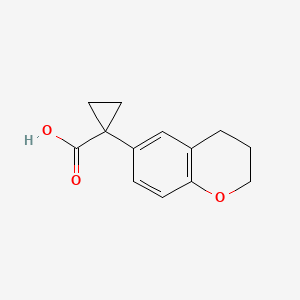
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-Oxazolidinone,3-phenyl-5-[[(3-phenyl-2-propyn-1-yl)oxy]methyl]-](/img/structure/B14005384.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
